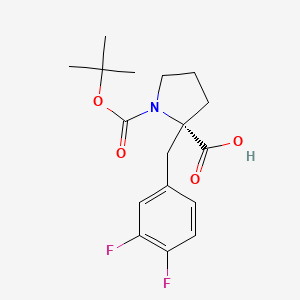

(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid

描述

属性

IUPAC Name |

(2S)-2-[(3,4-difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBIEKXTHCSFGK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428025 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217626-91-9 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.

Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Difluorobenzyl Group: The difluorobenzyl group is introduced through nucleophilic substitution reactions, often using 3,4-difluorobenzyl bromide or chloride as the electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

化学反应分析

Carboxylic Acid Functionalization

The carboxylic acid group undergoes esterification and amidation under standard conditions. These reactions enable derivatization for prodrug synthesis or structural optimization :

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Esterification | Alcohols + DCC/DMAP | Prodrug candidates |

| Amidation | Amines + EDCI/HOBt | Peptide conjugates |

In peptide coupling, ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) achieve 96% yields for amide bond formation at room temperature in dichloromethane . The 3,4-difluorobenzyl group enhances steric hindrance, requiring optimized coupling protocols compared to non-fluorinated analogs.

Boc Deprotection and Amine Reactivity

The Boc group is selectively removed using trifluoroacetic acid (TFA) or HCl in dioxane , exposing the secondary amine for further functionalization :

text(S)-Boc-pyrrolidine → (S)-pyrrolidine (TFA, CH₂Cl₂, 0°C, 1 hr)

Key applications post-deprotection include:

-

Schiff base formation with aldehydes/ketones

-

N-alkylation for quaternary ammonium salts

Comparative Reactivity with Structural Analogs

The 3,4-difluorobenzyl substituent and Boc protection impart unique reactivity compared to related compounds :

| Compound | Key Reactivity Difference |

|---|---|

| (S)-1-Boc-4,4-difluoropyrrolidine-2-COOH | Fluorine atoms increase electrophilicity |

| (S)-1-Boc-2-(trifluoromethyl)pyrrolidine-2-COOH | CF₃ group enhances lipophilicity |

| (S)-1-Boc-pyrrolidine-2-COOH | Lacks fluorinated groups; lower steric demand |

The 3,4-difluoro substitution reduces electron density at the benzyl position, favoring electrophilic aromatic substitution at meta/para positions .

Synthetic Modifications in Drug Development

This compound serves as a precursor in multitarget ligand synthesis:

-

Antipsychotic agents : Coupled with quinazolinones via EDCI-mediated amidation

-

Antiviral drugs : Used in Velpatasvir intermediates after crystallization-based separation

-

Serotonin/dopamine receptor ligands : Achieved through sequential Boc deprotection and reductive amination

Critical parameters for scale-up:

-

Optimal pH 7–8 during coupling to minimize racemization

Stability and Handling Considerations

-

Incompatibilities : Strong bases (deprotonate carboxylic acid), peroxides (risk of explosion)

-

Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient)

This compound’s versatility in medicinal chemistry stems from its balanced reactivity profile, enabling precise structural tuning while maintaining chiral integrity .

科学研究应用

a. Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, the difluorobenzyl group can contribute to increased lipophilicity, potentially enhancing the compound's ability to cross biological membranes.

b. Anticancer Research

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. The incorporation of fluorinated groups has been shown to influence the activity of these compounds against cancer cell lines. Research focusing on the synthesis of analogs of (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid may yield promising candidates for anticancer drugs .

a. Chiral Building Blocks

The chiral nature of this compound makes it an excellent building block for synthesizing other chiral compounds. Its use in asymmetric synthesis allows chemists to create enantiomerically pure substances, which are crucial in the development of pharmaceuticals where one enantiomer may be therapeutically active while the other is not.

b. Peptide Synthesis

The compound can be utilized as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group that can be removed under mild conditions, allowing for the sequential addition of amino acids to form peptides . This application is particularly relevant in developing peptide-based therapeutics.

作用机制

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The difluorobenzyl group can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Fluorinated Analogs

Target Compound :

- Substituents : 3,4-Difluorobenzyl

- Key Features : The fluorine atoms enhance electronegativity and metabolic stability while maintaining moderate lipophilicity.

- (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic Acid (CAS: 203866-15-3): Substituents: 4,4-Difluoro on the pyrrolidine ring.

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic Acid (CAS: 1049981-46-5):

Chlorinated Analogs

(S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic Acid (CAS: 1217732-47-2):

(R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic Acid (CAS: 959578-28-0):

Trifluoromethyl-Substituted Analog

- (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic Acid (CAS: 1158750-61-8):

Enantiomeric Comparisons

- (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic Acid (CAS: 959578-29-1):

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Stereochemistry | Key Features |

|---|---|---|---|---|---|---|

| (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | 1217626-91-9 | C₁₇H₂₁F₂NO₄ | 341.35 | 3,4-Difluorobenzyl | S | Boc-protected, high metabolic stability |

| (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid | 203866-15-3 | C₁₁H₁₅F₂NO₄ | 263.24 | 4,4-Difluoro (pyrrolidine) | S | Ring fluorination, altered conformation |

| (S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | 1217732-47-2 | C₁₇H₂₁Cl₂NO₄ | 374.26 | 3,4-Dichlorobenzyl | S | Increased lipophilicity |

| (R)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | 959578-29-1 | C₁₇H₂₁F₂NO₄ | 341.35 | 3,4-Difluorobenzyl | R | Enantiomeric differences in bioactivity |

| (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | 1158750-61-8 | C₁₈H₂₁F₃NO₄ | 372.36 | 3-Trifluoromethylbenzyl | S | Enhanced steric bulk, lower solubility |

生物活性

(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-(S)-α-(3,4-difluorobenzyl)proline, is a chiral compound with the molecular formula C17H21F2NO4 and a molar mass of 341.35 g/mol. This compound features a pyrrolidine ring and is notable for its potential biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C17H21F2NO4 |

| Molar Mass | 341.35 g/mol |

| Density | 1.291 g/cm³ (predicted) |

| Boiling Point | 447.0 °C (predicted) |

| pKa | 3.85 (predicted) |

| CAS Number | 1217626-91-9 |

Biological Activity Overview

Research into the biological activity of this compound indicates its potential as a pharmaceutical intermediate and its role in various therapeutic applications, including:

- Antiviral Activity : This compound has been investigated as an intermediate in the synthesis of antiviral agents. For instance, it plays a crucial role in the development of Velpatasvir, an anti-HCV drug, which demonstrates its significance in combating viral infections .

- Inhibition of Protein Interactions : The compound has been studied for its ability to modulate protein interactions, particularly involving hypoxia-inducible factors (HIFs). HIFs are critical in cellular responses to low oxygen levels and are implicated in cancer progression and other diseases. Compounds that stabilize HIF can potentially be used to enhance therapeutic outcomes in hypoxic conditions .

- Structural Diversity and Ligand Development : The compound's structural features allow for modifications that can enhance its binding affinity to various biological targets. Studies have shown that alterations at the phenylene core can lead to potent ligands with improved biological activity .

Case Study 1: Synthesis and Application in Antiviral Drugs

In a study focused on the synthesis of this compound, researchers highlighted its role as a precursor for Velpatasvir. The synthesis involved multiple steps that optimized yield and purity, demonstrating the compound's utility in pharmaceutical applications .

Case Study 2: HIF Stabilization

Another research effort explored the compound's capacity to stabilize HIF-1α by disrupting its interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The study provided evidence that derivatives of this pyrrolidine can effectively inhibit VHL-mediated degradation of HIF-1α, suggesting potential therapeutic avenues for diseases characterized by hypoxia .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 3,4-difluorobenzyl group to the pyrrolidine scaffold?

- Methodology : Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) are commonly used for benzyl group introduction. For example, tert-butyl alcohol with palladium diacetate and XPhos ligand under inert atmospheres (40–100°C) facilitates coupling . Cesium carbonate is often employed as a base to stabilize intermediates. Post-reaction, HCl-mediated deprotection (93–96°C) can remove Boc groups selectively .

- Key Data : Multi-step reactions yield intermediates with >95% purity after column chromatography .

Q. How can the purity and stereochemical integrity of the compound be validated?

- Methodology : Use chiral HPLC or SFC (Supercritical Fluid Chromatography) to confirm enantiomeric excess. NMR (1H/13C) and HRMS (High-Resolution Mass Spectrometry) verify structural integrity. For example, (2S,4R)-isomers show distinct splitting patterns in aromatic regions .

- Key Data : Melting points (e.g., 130–136°C for chlorobenzyl analogs) and optical rotation values (e.g., [α]D = +15° for (S)-isomers) are critical benchmarks .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound may cause respiratory irritation (H335) and skin/eye damage (H315/H319). Store in tightly closed containers under inert gas (e.g., N2) at 2–8°C .

Advanced Research Questions

Q. How does the 3,4-difluorobenzyl substituent influence conformational stability compared to mono-fluorinated analogs?

- Methodology : Perform X-ray crystallography or NOE (Nuclear Overhauser Effect) studies to analyze steric and electronic effects. The di-fluoro group increases electronegativity, potentially stabilizing the pyrrolidine ring via intramolecular H-bonding with the carboxylic acid .

- Data Contradiction : Some analogs (e.g., 4-fluorobenzyl derivatives) show reduced stability due to weaker hydrophobic interactions .

Q. What strategies resolve low yields in Boc-deprotection steps?

- Methodology : Optimize acid choice (e.g., HCl in dioxane vs. TFA in DCM) and reaction time. For example, HCl (93–96°C, 17 h) achieves >90% deprotection efficiency without racemization .

- Troubleshooting : Monitor reaction progress via TLC or LC-MS. Impurities from incomplete deprotection often require silica gel chromatography (hexane/EtOAc gradients) .

Q. How do stereochemical variations (e.g., S vs. R configurations) impact biological activity?

- Methodology : Synthesize enantiomers using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation. Test in vitro bioactivity (e.g., enzyme inhibition assays). For example, (S)-isomers of similar pyrrolidine derivatives show 10-fold higher affinity for protease targets than (R)-isomers .

- Key Data : IC50 values for (S)-configured analogs range from 0.1–1.0 μM, whereas (R)-isomers exceed 10 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。